1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxypropyl group: This step usually involves nucleophilic substitution reactions where a phenoxypropyl halide reacts with a suitable nucleophile.
Formation of the triazole ring: This is often achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypropyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the pyrrolidine or triazole rings.
Phenoxypropyl derivatives: Compounds with the phenoxypropyl group but different core structures.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different scaffolds.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWMFOFURSDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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